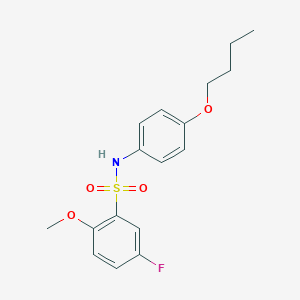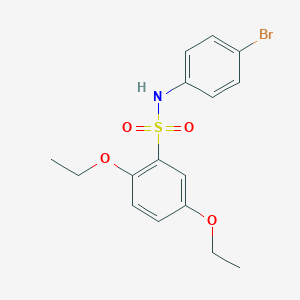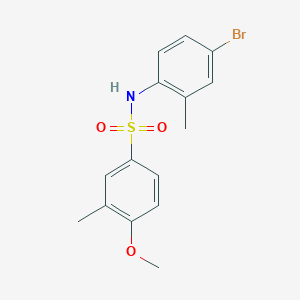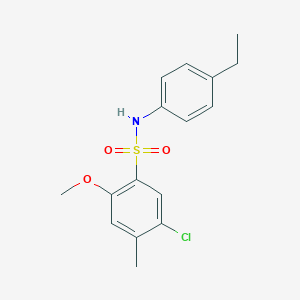
5-bromo-N-(4-ethylphenyl)-2-methoxybenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-bromo-N-(4-ethylphenyl)-2-methoxybenzenesulfonamide, commonly known as BEMB, is a sulfonamide derivative that has been widely studied for its potential therapeutic applications. BEMB belongs to the class of arylsulfonamides, which have been shown to possess a range of biological activities, including anti-inflammatory, analgesic, and antitumor effects.
Wissenschaftliche Forschungsanwendungen
BEMB has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory and analgesic effects in animal models of inflammation and pain. BEMB has also been investigated for its antitumor activity, with promising results in preclinical studies. In addition, BEMB has been reported to have antimicrobial activity against a range of bacterial and fungal strains.
Wirkmechanismus
The exact mechanism of action of BEMB is not fully understood. However, it is believed to exert its biological effects by inhibiting the activity of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators. BEMB has also been shown to modulate the activity of ion channels, such as TRPV1 and TRPA1, which are involved in pain perception.
Biochemical and Physiological Effects:
BEMB has been shown to have a range of biochemical and physiological effects. It has been reported to reduce the production of inflammatory cytokines, such as TNF-α and IL-6, in animal models of inflammation. BEMB has also been shown to reduce the levels of prostaglandins, which are involved in pain perception. In addition, BEMB has been reported to induce apoptosis in cancer cells, suggesting its potential as an anticancer agent.
Vorteile Und Einschränkungen Für Laborexperimente
BEMB has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been shown to possess a range of biological activities, making it a versatile tool for studying inflammation, pain, and cancer. However, BEMB has some limitations. It is relatively insoluble in water, which can make it difficult to administer in vivo. In addition, BEMB has not been extensively studied in humans, so its safety and efficacy in clinical settings are not well established.
Zukünftige Richtungen
There are several future directions for research on BEMB. One area of interest is the development of novel analogs of BEMB with improved solubility and pharmacokinetic properties. Another area of interest is the investigation of BEMB as a potential therapeutic agent for other diseases, such as Alzheimer's disease and Parkinson's disease, which are associated with inflammation and oxidative stress. Finally, further studies are needed to elucidate the exact mechanism of action of BEMB and its potential interactions with other drugs.
Synthesemethoden
The synthesis of BEMB involves the reaction of 5-bromo-2-methoxybenzenesulfonyl chloride with 4-ethylphenylamine in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic substitution, resulting in the formation of BEMB as a white solid with a high yield. The purity of BEMB can be improved by recrystallization from a suitable solvent.
Eigenschaften
Molekularformel |
C15H16BrNO3S |
|---|---|
Molekulargewicht |
370.3 g/mol |
IUPAC-Name |
5-bromo-N-(4-ethylphenyl)-2-methoxybenzenesulfonamide |
InChI |
InChI=1S/C15H16BrNO3S/c1-3-11-4-7-13(8-5-11)17-21(18,19)15-10-12(16)6-9-14(15)20-2/h4-10,17H,3H2,1-2H3 |
InChI-Schlüssel |
TYJGLZHKBDBVOT-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)Br)OC |
Kanonische SMILES |
CCC1=CC=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)Br)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



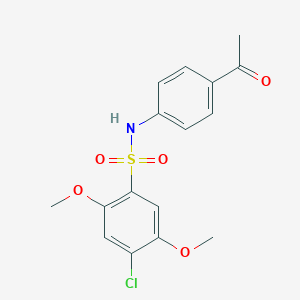

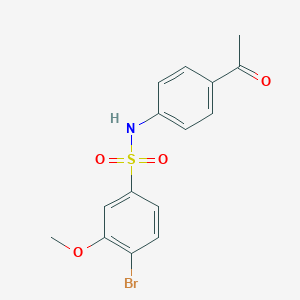
![N-(4-{[(5-chloro-2-methoxy-4-methylphenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B229072.png)
![Ethyl 4-{[(2,5-dimethoxy-4-methylphenyl)sulfonyl]amino}benzoate](/img/structure/B229080.png)

![N-{1-[4-(1H-imidazol-1-yl)phenyl]ethyl}-4-methoxynaphthalene-1-sulfonamide](/img/structure/B229082.png)
